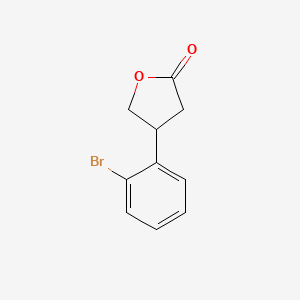

4-(2-Bromophenyl)oxolan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrO2 |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

4-(2-bromophenyl)oxolan-2-one |

InChI |

InChI=1S/C10H9BrO2/c11-9-4-2-1-3-8(9)7-5-10(12)13-6-7/h1-4,7H,5-6H2 |

InChI Key |

QWUYLBRJXJLORW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC1=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of 4 2 Bromophenyl Oxolan 2 One and Analogues

Ring-Opening and Subsequent Cyclization Reactivity of Oxolan-2-one Scaffolds

The oxolan-2-one ring system is a versatile intermediate in organic synthesis. While stable under many conditions, it can undergo ring-opening reactions with various nucleophiles. nih.govresearchgate.net For instance, strong nucleophiles typically attack the less substituted carbon atom of unsymmetrical oxiranes, a principle that can be extended to lactones under certain conditions. researchgate.net The regioselectivity of intramolecular nucleophilic ring-opening is often governed by the size of the ring being formed, with a general preference for 5- and 6-membered rings. researchgate.net

In the context of 4-(2-Bromophenyl)oxolan-2-one, the most significant subsequent cyclization is the intramolecular Mizoroki-Heck reaction. wikipedia.orgchim.it This powerful palladium-catalyzed carbon-carbon bond-forming process utilizes the 2-bromophenyl group and an appropriate unsaturated tether, which can be introduced by modifying the lactone. wikipedia.orgchim.it The reaction proceeds via oxidative addition of the aryl bromide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield a cyclic product. wikipedia.orglibretexts.org This strategy has been employed to construct a variety of carbocyclic and heterocyclic systems. wikipedia.orgchim.it For example, the intramolecular Heck reaction of substrates derived from this compound can lead to the formation of complex polycyclic structures, demonstrating the utility of the lactone as a scaffold for advanced synthetic applications. wikipedia.orgnih.gov

Elucidation of Stereochemical Control in 4-Substituted Oxolan-2-one Reactions

Achieving stereochemical control in reactions involving 4-substituted oxolan-2-ones is a primary focus in asymmetric synthesis. The substituent at the C4 position plays a critical role in directing the stereochemical outcome of subsequent transformations, enabling the synthesis of chiral γ-butyrolactones which are important structural motifs in many biologically active natural products. ysu.amacs.org

Diastereoselective synthesis methods often rely on the existing stereocenter at C4 to influence the creation of new stereocenters. For example, enolate reactions of 4-substituted-1,3-oxazinan-6-ones, which are structurally related to oxolan-2-ones, have been shown to proceed with excellent trans diastereoselectivity. nih.gov Similarly, in conjugate addition reactions, the stereochemistry of the starting material can dictate the stereochemical outcome of the product with high fidelity. nih.govrsc.orgbeilstein-journals.org The development of nickel-hydride catalyzed 1,4-reduction of substituted butenolides has provided rapid access to cis-β,γ-disubstituted γ-butyrolactones with good to excellent yields and selectivity. rsc.org The relative stereochemistry of these products is often confirmed using techniques like NOESY NMR spectroscopy. rsc.org

Furthermore, annulation reactions, such as the [3+2] annulation of allylic silanes with chlorosulfonyl isocyanate, can establish the configuration of multiple contiguous stereocenters in a single step, leading to highly functionalized and stereochemically defined γ-butyrolactones. ysu.am The strategic conversion of C2-symmetric ligands to their C1-symmetric counterparts in copper-catalyzed reactions has also been shown to be critical for achieving efficient stereochemical control in radical C-O bond formations to produce enantioenriched lactones. researchgate.net

Mechanistic Pathways in Catalytic Reactions

Nitrolactonization is a valuable transformation that introduces a nitro group and forms a lactone ring simultaneously. Mechanistic studies have revealed that these reactions can proceed through radical intermediates. jst.go.jpnumberanalytics.com For example, nitrolactonization mediated by iron(III) nitrate (B79036) nonahydrate involves the generation of nitrogen dioxide (NO₂) via pyrolysis. jst.go.jp This NO₂ molecule then reacts with an olefinic moiety in the starting material to form a radical intermediate. jst.go.jpegyankosh.ac.inlibretexts.org

The proposed mechanism involves the addition of NO₂ to the double bond, creating a radical intermediate. jst.go.jp This radical can then be oxidized to a carbocation, which subsequently undergoes intramolecular cyclization with a carboxylic acid group to form the nitrolactone. jst.go.jp Evidence for this radical mechanism is supported by experiments where the presence of a radical scavenger, such as 2,6-di-tert-butyl-4-methylphenol (BHT), significantly reduces the yield of the nitrolactone product. jst.go.jp The stability of the radical intermediate can be influenced by substituents on the aromatic ring, which in turn affects the reaction yield and the formation of side products. jst.go.jp

Table 1: Effect of Substituents on Nitrolactonization of Benzoic Acid Derivatives jst.go.jp

| Starting Material | Substituent (R) | Product(s) | Yield (%) |

|---|---|---|---|

| 8a | H | 9a | 93 |

| 8b | OMe | 9b, 10b | 65, 30 |

| 8c | OH | 9c, 10c | 89, 11 |

| 8d | Br | 9d | 67 |

Cycloaddition reactions are fundamental in organic synthesis for constructing cyclic systems. These reactions can proceed through either a concerted mechanism, where all bond-forming and bond-breaking events occur in a single transition state, or a stepwise mechanism, which involves the formation of one or more intermediates. psiberg.comresearchgate.net The specific pathway taken often depends on the substrates, reaction conditions, and the nature of the catalyst. rsc.orgnih.gov

For example, the [3+2] annulation of allylic silanes to form γ-butyrolactones can be considered in this context. ysu.am Similarly, Diels-Alder reactions, a type of [4+2] cycloaddition, can proceed through either a concerted or a stepwise diradical pathway. researchgate.netnih.gov Computational studies, such as CASSCF calculations, are often employed to compare the relative energies of concerted and stepwise pathways. rsc.org In many cases, a concerted reaction is energetically favored, but the energy difference between the two pathways can be small, and in some instances, competing concerted and stepwise mechanisms have been observed experimentally. nih.govresearchgate.net For certain cycloadditions, such as the intermolecular [6+2] cycloaddition of a fulvene, DFT calculations have shown a stepwise mechanism via a zwitterionic intermediate, whereas a related intramolecular reaction proceeds via a concerted, asynchronous transition state. researchgate.net

Table 2: Comparison of Concerted vs. Stepwise Mechanisms psiberg.com

| Characteristic | Concerted Reaction | Stepwise Reaction |

|---|---|---|

| Number of Steps | Single, coordinated step | Multiple, sequential steps |

| Intermediates | None formed | One or more intermediates formed |

| Transition States | Single transition state | Multiple transition states |

| Reaction Rate | Often faster | Generally slower |

| Example | Diels-Alder Reaction | SN1 Reaction |

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from racemic starting materials, allowing for theoretical yields of up to 100% of a single enantiomer. nih.gov This process combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. chinesechemsoc.orgdicp.ac.cn For DKR to be effective, the rate of racemization of the starting material must be faster than the rate of the resolution reaction. nih.gov

In the context of 4-substituted oxolan-2-ones, DKR can be applied to their asymmetric hydrogenation. dicp.ac.cnresearchgate.net Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions has been developed, exhibiting high enantioselectivity and excellent functional group tolerance. dicp.ac.cnresearchgate.net Chiral Brønsted acids have also been shown to catalyze the DKR of related heterocyclic systems like azlactones, particularly for 4-aryl-substituted substrates. acs.org N-heterocyclic carbenes (NHCs) are another class of organocatalysts that have been successfully employed in the DKR of racemic esters to produce highly substituted β-lactones with excellent diastereoselectivity and enantioselectivity. nih.gov

Reactivity and Functional Group Transformations of the Bromophenyl Moiety

The 2-bromophenyl group on the oxolan-2-one scaffold is a versatile handle for a wide array of functional group transformations, primarily through palladium-catalyzed cross-coupling reactions. solubilityofthings.comnumberanalytics.comresearchgate.net The carbon-bromine bond is susceptible to oxidative addition to a palladium(0) center, initiating catalytic cycles for reactions such as the Heck, Suzuki, and thioetherification reactions. researchgate.netacs.orgrsc.orgacs.org

The intramolecular Heck reaction, as mentioned earlier, is a prominent example where the bromophenyl group is used to construct new rings. wikipedia.orgcore.ac.ukorganic-chemistry.org Beyond cyclization, the bromide can be replaced with various other groups. For instance, palladium-catalyzed thioetherification allows for the coupling of the aryl bromide with aliphatic and aromatic thiols to form C-S bonds with high efficiency and tolerance for other functional groups. acs.org Similarly, the Suzuki coupling enables the formation of new C-C bonds by reacting the aryl bromide with an organoboron compound. rsc.org These transformations significantly enhance the molecular complexity that can be built from the this compound starting material. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.govrsc.org

Table 3: Common Transformations of the Bromophenyl Group

| Reaction Type | Coupling Partner | Bond Formed | Catalyst System (Example) |

|---|---|---|---|

| Heck Reaction | Alkene | C-C (sp2-sp2) | Pd(OAc)2, Phosphine (B1218219) ligand |

| Suzuki Coupling | Organoboron reagent | C-C (sp2-sp2) | Pd(PPh3)4, Base |

| Stille Coupling | Organostannane | C-C (sp2-sp2) | Pd(PPh3)4 |

| Buchwald-Hartwig Amination | Amine | C-N | Pd(dba)2, Bidentate phosphine ligand |

| Thioetherification | Thiol | C-S | Pd(OAc)2, CyPF-tBu |

Scope and Limitations of Cross-Coupling Reactions for Further Derivatization

The derivatization of the this compound core structure via palladium-catalyzed cross-coupling reactions represents a pivotal strategy for the synthesis of a diverse array of analogues. The presence of the aryl bromide moiety provides a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The most commonly employed transformations in this context are the Suzuki-Miyaura, Heck, and Sonogashira reactions, each with its distinct scope and set of limitations.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. nih.govlibretexts.org This is followed by transmetalation (in Suzuki and Stille reactions) or migratory insertion (in the Heck reaction), and culminates in reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.govlibretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a widely used method for generating biaryl structures. nobelprize.orgxisdxjxsu.asiascirp.org For a substrate like this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the phenyl ring.

Scope:

The reaction is known for its tolerance of a broad range of functional groups, which is advantageous given the presence of the lactone ring in the target molecule. nobelprize.orguwindsor.ca A variety of boronic acids and their corresponding esters are commercially available, enabling the synthesis of a large library of derivatives. xisdxjxsu.asia The reaction conditions are generally mild, often requiring a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄), and a solvent system like toluene, dioxane, or aqueous mixtures. scirp.orgbeilstein-journals.orgmdpi.com Electron-rich and electron-poor arylboronic acids can typically be coupled successfully, providing access to a wide range of electronic properties in the resulting biphenyl (B1667301) analogues. mdpi.com

Limitations:

Despite its broad scope, the Suzuki-Miyaura coupling is not without its limitations. Sterically hindered boronic acids, particularly those with ortho-substituents, can lead to lower yields or require more forceful reaction conditions. Similarly, the steric bulk of the oxolan-2-one substituent on the aryl bromide may influence the efficiency of the coupling. While generally tolerant, the lactone functionality could potentially undergo hydrolysis under harsh basic conditions, necessitating careful selection of the base and reaction temperature. Free carboxylic acid functional groups on the coupling partners are often not tolerated. researchgate.net

Table 1: Representative Scope of Suzuki-Miyaura Coupling with Aryl Bromides This table illustrates the general scope based on reactions with various aryl bromides, as specific data for this compound is not extensively available in the cited literature.

| Coupling Partner (ArB(OH)₂) | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | Good |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | Good |

| 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Moderate to Good |

| 2-Methylphenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH | Moderate |

Heck Reaction

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, thereby offering a pathway to vinyl-substituted analogues. wikipedia.orgmdpi.com These products can serve as versatile intermediates for further transformations.

Scope:

The Heck reaction is typically effective with a range of alkenes, particularly those that are electron-deficient, such as acrylates, styrenes, and acrylonitriles. wikipedia.orgmdpi.com Common catalysts include Pd(OAc)₂, often in combination with phosphine ligands like PPh₃ or tri-o-tolylphosphine. organic-chemistry.org The reaction requires a base, typically a tertiary amine like Et₃N or a carbonate, to neutralize the HBr generated during the reaction. wikipedia.org Intramolecular versions of the Heck reaction can be very efficient for the construction of new ring systems. libretexts.org

Limitations:

A significant limitation of the intermolecular Heck reaction is its regioselectivity, which can be difficult to control with certain substrates. The reaction often shows a preference for substitution at the less substituted carbon of the double bond (β-hydride elimination). Furthermore, the reaction is sensitive to the electronic nature of the alkene; electron-rich alkenes often react poorly. scirp.org High reaction temperatures are sometimes required, which could potentially compromise the integrity of the lactone ring.

Table 2: Scope and Limitations of the Heck Reaction with Aryl Bromides This table illustrates the general scope based on reactions with various aryl bromides, as specific data for this compound is not extensively available in the cited literature.

| Alkene | Catalyst | Base | Solvent | Outcome |

|---|---|---|---|---|

| n-Butyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | High Yield |

| Styrene | Pd(OAc)₂ | K₂CO₃ | DMA | Good Yield |

| Ethylene | PdCl₂(PPh₃)₂ | NaOAc | NMP | Moderate Yield |

| 1-Octene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | Low Yield/Isomerization |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkyne derivatives. wikipedia.orgacs.org These products are valuable for their rigid structures and as precursors for further synthetic manipulations.

Scope:

This reaction is generally high-yielding and proceeds under mild conditions, often at room temperature. wikipedia.org The classic Sonogashira protocol employs a palladium catalyst, such as PdCl₂(PPh₃)₂, in conjunction with a copper(I) co-catalyst, typically CuI. beilstein-journals.orgwikipedia.org A variety of terminal alkynes, both aliphatic and aromatic, can be successfully coupled. The reaction is compatible with many functional groups. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. researchgate.net

Limitations:

A primary limitation of the traditional Sonogashira coupling is the potential for homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst. researchgate.net The presence of oxygen can exacerbate this side reaction. While generally mild, the amine bases (e.g., triethylamine, piperidine) used in the reaction could potentially react with the lactone if the conditions are not carefully controlled. Certain terminal alkynes, such as those with propargylic ethers, have been reported to give low yields in some systems. beilstein-journals.org The reactivity order for halides is I > Br > Cl, meaning that aryl bromides require more forcing conditions than the corresponding iodides. wikipedia.org

Table 3: Scope of Sonogashira Coupling with Aryl Bromides This table illustrates the general scope based on reactions with various aryl bromides, as specific data for this compound is not extensively available in the cited literature.

| Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | Excellent |

| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | THF | High |

| 1-Hexyne | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | Good |

| Propargyl alcohol | Pd(OAc)₂/PPh₃/CuI | i-Pr₂NH | DMF | Moderate (potential for side reactions) |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Bromophenyl Oxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For 4-(2-bromophenyl)oxolan-2-one, both ¹H and ¹³C NMR provide critical data for assigning the positions of protons and carbon atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals offer a wealth of information. The protons on the oxolan-2-one ring and the bromophenyl group exhibit characteristic chemical shifts that are influenced by their local electronic environments. For instance, the aromatic protons on the bromophenyl ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The protons on the five-membered lactone ring will have distinct signals corresponding to their positions relative to the carbonyl group and the bromophenyl substituent.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms in different functional groups, such as the carbonyl carbon of the lactone, the aromatic carbons, and the aliphatic carbons of the oxolan-2-one ring, resonate at distinct chemical shifts. The presence of the bromine atom also influences the chemical shifts of the adjacent carbon atoms on the phenyl ring.

While specific experimental data for this compound is not widely available in the public domain, typical spectral characteristics can be inferred from related structures. rsc.orghmdb.cahmdb.cachemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₄Br) | 7.0 - 7.6 | Multiplet | 4H |

| H-4 (CH) | 3.8 - 4.2 | Multiplet | 1H |

| H-3 (CH₂) | 2.5 - 2.9 | Multiplet | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Lactone) | 175 - 180 |

| C-Br (Aromatic) | 120 - 125 |

| Aromatic CH | 125 - 135 |

| C-4 (CH) | 40 - 45 |

| C-3 (CH₂) | 35 - 40 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structural features through the analysis of its fragmentation patterns. farmaciajournal.com For this compound, high-resolution mass spectrometry (HRMS) can precisely confirm its molecular formula.

The presence of a bromine atom is readily identifiable in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

Electron ionization (EI) is a common technique that leads to the fragmentation of the molecular ion. The fragmentation pattern of this compound would be expected to show characteristic losses of small molecules or radicals. libretexts.orgmiamioh.edu For instance, cleavage of the lactone ring could lead to the loss of CO₂ or other small fragments. Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation pathway for lactones. thieme-connect.de The fragmentation of the bromophenyl group can also occur, leading to ions corresponding to the bromophenyl cation or the loss of a bromine radical. The analysis of these fragment ions provides valuable information for confirming the connectivity of the molecule. researchgate.net

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Significance |

|---|---|---|

| [M]⁺, [M+2]⁺ | Molecular ion containing ⁷⁹Br and ⁸¹Br | Confirms molecular weight and presence of bromine |

| [M - CO₂]⁺ | Loss of carbon dioxide | Indicates lactone ring fragmentation |

| [C₆H₄Br]⁺ | Bromophenyl cation | Confirms the bromophenyl moiety |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrational modes of its functional groups. farmaciajournal.com

The most prominent feature in the IR spectrum would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the lactone ring. This band typically appears in the region of 1760-1800 cm⁻¹. The exact position of this band can provide subtle information about the ring strain of the five-membered lactone.

The spectrum would also show absorptions corresponding to the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule. Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. vscht.cz The C-O stretching vibrations of the ester group within the lactone ring would give rise to one or more bands in the 1000-1300 cm⁻¹ region. The presence of the bromophenyl group would be indicated by C-Br stretching vibrations, although these are often weak and appear in the fingerprint region (below 1000 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. researchgate.netdocbrown.info

Table 4: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Lactone) | 1760 - 1800 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

X-ray Crystallography for Precise Determination of Absolute Configuration and Solid-State Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. wikipedia.org This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of chiral centers, if present. libretexts.orgmdpi.com For this compound, a single-crystal X-ray diffraction study would unambiguously establish its molecular structure in the solid state.

The analysis would reveal the conformation of the oxolan-2-one ring, which is typically a puckered envelope or twist conformation to minimize steric strain. The orientation of the 2-bromophenyl substituent relative to the lactone ring would also be precisely determined. Intermolecular interactions in the crystal lattice, such as hydrogen bonding (if applicable), halogen bonding, and van der Waals forces, which dictate the crystal packing, can also be elucidated. While no specific crystallographic data for this compound is readily available, related structures have been characterized by this method. amanote.com

Application of Isotopic Labeling Studies, including Carbon-13 Kinetic Isotope Effects (KIE), for Mechanistic Probing

Isotopic labeling studies are powerful tools for elucidating reaction mechanisms. scripps.edu In the context of reactions involving this compound, the use of isotopes such as ¹³C can provide insights into bond-forming and bond-breaking steps. nih.govnih.govsigmaaldrich.com

The Carbon-13 Kinetic Isotope Effect (KIE) is a particularly useful technique. It involves measuring the difference in reaction rates between a molecule containing the natural abundance of ¹³C and a molecule specifically enriched with ¹³C at a particular position. A significant KIE (a value different from unity) at a specific carbon atom indicates that the bonds to that atom are being altered in the rate-determining step of the reaction.

For example, if this compound were to undergo a reaction where a bond to a specific carbon atom is broken or formed in the slowest step, a ¹³C KIE would be observed at that position. snnu.edu.cn This information is invaluable for distinguishing between different possible reaction pathways and for understanding the nature of the transition state.

Computational Chemistry and Theoretical Investigations on 4 2 Bromophenyl Oxolan 2 One

Density Functional Theory (DFT) Calculations for Reaction Pathway and Transition State Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it a cornerstone of computational organic chemistry. mdpi.com It is particularly effective for elucidating complex reaction mechanisms, identifying transition states, and calculating activation energies, thereby providing a detailed map of a reaction's progress. pitt.edursc.org

In the context of 4-(2-Bromophenyl)oxolan-2-one, DFT calculations can be employed to explore its synthesis and subsequent reactions. For instance, in a potential synthetic route like a cyclization reaction, DFT can model the entire reaction coordinate. pku.edu.cn Calculations would identify the geometry of reactants, products, and crucial intermediates. The transition state (TS), the highest energy point on the reaction pathway, can be located and characterized. The energy difference between the reactants and the transition state determines the activation energy (ΔG‡), a key factor in reaction kinetics. mdpi.com

DFT studies can differentiate between competing reaction pathways, such as concerted versus stepwise mechanisms. mdpi.compku.edu.cn For example, in a hypothetical reaction involving the oxolanone ring, DFT could determine whether bond formation and breaking occur simultaneously or sequentially. This is achieved by comparing the activation barriers of all possible routes; the pathway with the lowest energy barrier is typically the most favored kinetically. pku.edu.cn Functionals like B3LYP and M06-2X are commonly used for these types of investigations in organic reactions, providing a balance of accuracy and computational cost. mdpi.commdpi.com

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Reaction Involving this compound

| Species | Electronic Energy (Hartree) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔGr) (kcal/mol) |

|---|---|---|---|

| Reactants | -2150.45 | - | -15.8 |

| Products | -2150.48 | - | |

| Transition State 1 (Pathway A) | -2150.40 | 31.4 | - |

| Transition State 2 (Pathway B) | -2150.42 | 18.8 | - |

Note: This table contains hypothetical data for illustrative purposes to show typical outputs of DFT calculations.

Prediction of Molecular Descriptors and Reactivity Parameters

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. protoqsar.com These descriptors, often calculated using computational methods, are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. nih.govresearchgate.net For this compound, a range of electronic, steric, and topological descriptors can be predicted to understand its physicochemical behavior and reactivity.

Key electronic descriptors are derived from Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgnih.gov The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. frontiersin.orgnih.gov

Other important reactivity parameters include:

Ionization Potential (IP): The energy required to remove an electron (related to EHOMO).

Electron Affinity (EA): The energy released when an electron is added (related to ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The power to attract electrons.

Molecular Electrostatic Potential (MEP): A 3D map that shows the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.trresearchgate.net

These parameters provide a quantitative basis for predicting how this compound will behave in different chemical environments. researchgate.net

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor/Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | -6.8 eV | Electron-donating ability |

| ELUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Chemical reactivity and stability |

| Dipole Moment | 2.9 Debye | Molecular polarity |

| Molar Refractivity (MR) | 55 cm³/mol | Molecular volume and polarizability nih.gov |

| LogP (Partition Coefficient) | 2.5 | Hydrophobicity/Lipophilicity |

Note: This table contains plausible, calculated values for illustrative purposes.

In Silico Modeling for Understanding Intermolecular Interactions and Selectivity in Reaction Systems

In silico modeling encompasses a variety of computational techniques used to simulate molecular systems and their interactions. nih.govresearchgate.net These methods are invaluable for understanding the forces that govern molecular recognition, crystal packing, and the selectivity observed in chemical reactions. escholarship.orgmdpi.com

For this compound, molecular docking simulations can be used to predict its binding orientation and affinity with a biological target, such as an enzyme. amazonaws.comnih.gov This involves placing the molecule into the active site of a receptor and calculating a "docking score," which estimates the strength of the interaction. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking (with the phenyl ring), that stabilize the complex. mdpi.com

Understanding reaction selectivity (chemo-, regio-, and stereoselectivity) is another critical application of computational modeling. escholarship.orgnih.gov By calculating the transition state energies for all possible products, chemists can predict which isomer will be formed preferentially. mdpi.com For example, if this compound were to react with a nucleophile, modeling could predict whether the attack would occur at the carbonyl carbon or another electrophilic site. The origins of selectivity can be dissected by analyzing non-covalent interactions within the transition state structures, which often play a decisive role. rsc.org

Table 3: Analysis of Intermolecular Interactions for this compound in a Hypothetical Enzyme Active Site

| Interaction Type | Molecular Group Involved | Potential Interacting Residue | Estimated Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Serine, Threonine (hydroxyl group) | -3 to -5 |

| Halogen Bond | Bromine atom | Leucine, Valine (backbone carbonyl) | -1 to -4 |

| π-π Stacking | Bromophenyl ring | Phenylalanine, Tyrosine | -2 to -5 |

| Hydrophobic Interaction | Oxolane ring, Phenyl ring | Alanine, Isoleucine | -1 to -2 |

Note: This table illustrates the types of interactions and typical energy ranges that can be analyzed using in silico modeling.

Conformational Analysis of the Oxolanone Ring System

The three-dimensional shape of a molecule, or its conformation, is crucial to its reactivity and biological activity. The five-membered oxolanone (or γ-butyrolactone) ring in this compound is not planar and exists in a dynamic equilibrium between several puckered conformations. nih.gov Computational methods are essential for identifying the most stable conformers and the energy barriers between them. researchgate.net

The two primary conformations for a five-membered ring are the "envelope" and "twist" (or half-chair) forms. In a study of a related molecule, the oxolanone ring was found to adopt an envelope conformation in its crystal structure. nih.gov In this arrangement, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane, like the flap of an envelope. nih.gov

Computational conformational analysis involves systematically rotating the single bonds in the molecule to generate a large number of possible structures. The energy of each structure is then minimized using methods like molecular mechanics or quantum mechanics (DFT). This process identifies all the low-energy conformers on the potential energy surface. The relative populations of these conformers at a given temperature can then be calculated using the Boltzmann distribution, providing a clear picture of the molecule's preferred shapes. This analysis is critical, as the reactivity of this compound may depend on which conformer is present during a reaction. researchgate.net

Table 4: Relative Energies of Possible Oxolanone Ring Conformations

| Conformation | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Envelope (E) | ~0° | 0.00 (most stable) | ~75% |

| Twist (T) | ~20° | 0.85 | ~25% |

| Planar (Transition State) | - | ~4.50 | <0.1% |

Note: Data is representative of typical findings for five-membered ring systems and is for illustrative purposes.

Emerging Research Frontiers and Future Directions for 4 2 Bromophenyl Oxolan 2 One

Strategic Use of 4-(2-Bromophenyl)oxolan-2-one as a Versatile Intermediate in Complex Molecule Synthesis

The structure of this compound offers two key points of reactivity that make it a valuable intermediate for constructing complex molecules: the γ-butyrolactone core and the 2-bromophenyl group. acs.orgresearchgate.net The lactone ring can undergo various transformations, while the ortho-bromophenyl moiety is a well-established precursor for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

The 2-bromophenyl group serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. This functionality allows for the strategic introduction of diverse molecular fragments. For instance, Suzuki-Miyaura coupling can introduce new aryl or vinyl groups, Sonogashira coupling can append alkyne moieties, and Buchwald-Hartwig amination can form carbon-nitrogen bonds. These reactions are fundamental to modern drug discovery and materials science. The ortho-positioning of the bromine atom can also be exploited to direct reactions to the adjacent position or to facilitate cyclization reactions, forming polycyclic aromatic systems after the initial coupling.

Simultaneously, the γ-butyrolactone ring itself is a hub of synthetic potential. It can be opened under basic or acidic conditions to reveal a γ-hydroxy carboxylic acid derivative, which can be further manipulated. The positions alpha to the carbonyl group can be functionalized, for example, through enolate chemistry to introduce alkyl or acyl groups. acs.org Recent developments have even shown that the oxime functional group can serve as a gateway to further derivatization of the butyrolactone core. nih.gov The combination of these reactive sites makes this compound a powerful precursor for generating libraries of structurally diverse compounds for screening and development. acs.orgresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Catalyst | Functional Group Targeted | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, Base, R-B(OH)₂ | C-Br | 4-(Biphenyl-2-yl)oxolan-2-one derivatives |

| Sonogashira Coupling | Pd/Cu catalyst, Base, R-C≡CH | C-Br | 4-(2-Alkynylphenyl)oxolan-2-one derivatives |

| Buchwald-Hartwig Amination | Pd catalyst, Base, R₂NH | C-Br | 4-(2-Aminophenyl)oxolan-2-one derivatives |

| Lactone Ring Opening | NaOH or H₃O⁺ | Lactone Ester | γ-Hydroxy-γ-(2-bromophenyl)butanoic acid |

| α-Alkylation | LDA, R-X | α-Carbon | 3-Alkyl-4-(2-bromophenyl)oxolan-2-one |

Rational Design and Development of Novel Catalytic Systems for Selective Oxolanone Derivatization

The functionalization of the oxolan-2-one core in a selective and efficient manner is a key area of research. Advances in catalysis are enabling chemists to modify the lactone scaffold with increasing precision. acs.orgnih.gov For this compound, catalytic systems can be designed to target either the aryl halide or the lactone ring.

Recent progress in photoredox catalysis has opened new avenues for lactone synthesis and derivatization through single-electron transfer (SET) mechanisms. mdpi.com For instance, photoredox-catalyzed atom-transfer radical addition (ATRA) could be adapted to functionalize the lactone ring. mdpi.com Furthermore, transition-metal catalysis, which is well-established for C–H activation, offers a powerful tool for directly functionalizing the lactone scaffold without pre-activation. acs.org Palladium-catalyzed C(sp³)–H activation, for example, can be used to form γ-lactone products from carboxylic acid precursors. acs.org

Enzymatic catalysis presents another frontier, offering unparalleled selectivity. nih.gov Engineered "carbene transferases" derived from cytochrome P450 have been used to construct diverse lactone structures through intramolecular C-H insertions. nih.gov Such biocatalytic methods could be envisioned for the derivatization of the this compound backbone, providing access to novel analogues with high stereochemical purity. The development of heterogeneous catalysts, such as those based on porous organic polymers, also addresses challenges of catalyst separation and recycling, which is crucial for industrial-scale synthesis. mdpi.com

Table 2: Emerging Catalytic Strategies for Oxolanone Derivatization

| Catalytic Strategy | Catalyst Type | Transformation | Potential Advantage |

|---|---|---|---|

| Photoredox Catalysis | Ru or Ir photocatalysts | Radical additions, C-H functionalization | Mild conditions, unique reactivity |

| Transition-Metal C-H Activation | Pd, Rh, Co complexes | Direct functionalization of C(sp³) or C(sp²) bonds | High atom economy, novel bond formations |

| Biocatalysis | Engineered Enzymes (e.g., P450) | Stereoselective C-H functionalization, ring formation | Exceptional selectivity, green chemistry |

| Heterogeneous Catalysis | Polymer- or solid-supported metal complexes | Various (e.g., carbonylation, coupling) | Catalyst recyclability, process scalability |

Exploration of Highly Stereoselective Syntheses for Chiral 4-Arylated Oxolan-2-ones

The biological activity of molecules is often dependent on their three-dimensional structure. Therefore, the ability to synthesize specific stereoisomers of 4-arylated oxolan-2-ones is of paramount importance. nih.gov The key challenge lies in controlling the stereocenter at the C4 position bearing the aryl group. Several strategies are being explored to achieve this.

One of the most powerful methods is asymmetric hydrogenation. The rhodium-catalyzed asymmetric hydrogenation of γ-butenolide precursors has proven to be a highly efficient route to chiral γ-butyrolactones, achieving excellent conversions and enantiomeric excess (ee). rsc.orgrsc.org This method could be directly applied to a precursor of this compound to set the desired stereochemistry.

Catalytic asymmetric aldol (B89426) reactions followed by cyclization represent another robust approach. researchgate.netnih.gov This tandem process can create multiple stereocenters in a single operation with high control. Chiral N-heterocyclic carbene (NHC) catalysts have also been employed to synthesize γ-butyrolactones with multiple stereocenters from α,β-unsaturated aldehydes. nih.gov Additionally, methods involving the [3+2] annulation of allylic silanes with reagents like N-chlorosulfonyl isocyanate have been developed for the stereoselective construction of the γ-butyrolactone core. nih.govysu.am

Table 3: Approaches to Stereoselective Synthesis of Chiral 4-Aryloxolan-2-ones

| Synthetic Strategy | Catalyst/Reagent | Key Transformation | Stereochemical Control |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rh or Ir complexes (e.g., Rh/ZhaoPhos) | Reduction of a C=C bond in a butenolide precursor | Catalyst-controlled facial selectivity |

| Asymmetric Aldol Reaction | Chiral Lewis acids (e.g., SnBr₂) or organocatalysts | Aldol addition followed by lactonization | Catalyst- or auxiliary-controlled diastereoselectivity |

| [3+2] Annulation | Lewis acids | Cycloaddition of an allylic silane | Substrate-controlled diastereoselectivity |

| Dynamic Kinetic Resolution (DKR) | NHC organocatalysts | Coupling of aldehydes and keto esters | Catalyst-controlled resolution of a racemic mixture |

Application of Advanced Computational Approaches for De Novo Design of Oxolanone-Based Chemical Entities

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the de novo design of novel molecules with desired properties. nih.govwiley-vch.de For a scaffold like this compound, these computational approaches can rapidly explore vast chemical space to identify promising derivatives for synthesis and testing.

De novo design algorithms can generate novel molecular structures by assembling fragments from a virtual library or by growing a molecule within the constraints of a target's binding site. plos.orgresearchgate.net These methods are increasingly incorporating principles of synthetic accessibility, with some programs capable of suggesting a reaction pathway for the designed compounds. plos.org

Pharmacophore modeling is another powerful ligand-based design technique. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. nih.govresearchgate.netresearchgate.net Starting with the this compound core, a pharmacophore model can be developed based on known active molecules. This model can then be used as a 3D query to screen large virtual libraries for new compounds that fit the model, effectively identifying novel chemotypes with a higher probability of being active. The integration of machine learning with these models further enhances their predictive power for selecting candidate molecules. nih.gov These in silico methods accelerate the discovery process, reduce costs, and help prioritize synthetic efforts toward the most promising chemical entities. researchgate.net

Table 4: Computational Design Strategies for Oxolanone-Based Entities

| Computational Method | Primary Input | Objective | Key Outcome |

|---|---|---|---|

| Fragment-Based De Novo Design | Molecular fragments, known active ligand | Assemble novel molecules with desired features | New chemical scaffolds with predicted activity |

| Structure-Based De Novo Design | 3D structure of biological target | Design ligands that fit the binding site | Potent and selective binders |

| Pharmacophore Modeling | Set of active ligands or a ligand-target complex | Identify essential features for biological activity | A 3D query for virtual screening of new hits |

| Machine Learning-Enhanced Screening | Large datasets of compounds and activities | Predict activity and properties of designed molecules | Prioritized list of candidates for synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.